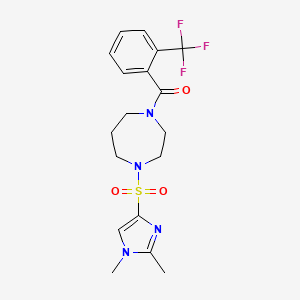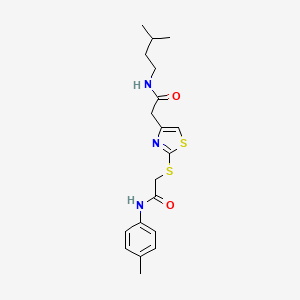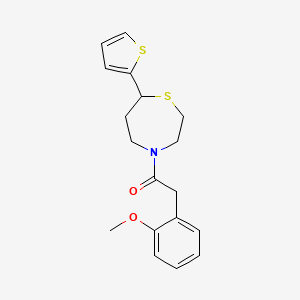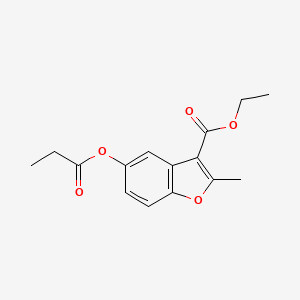
4-bromo-2,3-dimethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2,3-dimethyl-1H-indole is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . It has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Synthesis Analysis
Indole derivatives, including this compound, have been synthesized using various methods. For instance, Bartoli indole synthesis has been used for the synthesis of 2,4-dimethylindole . A copper-catalyzed one-pot multicomponent cascade reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia has also been used for the synthesis of various indole derivatives .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 2,3-dimethyl-1H-indole, with an additional bromine atom .Chemical Reactions Analysis
Indole derivatives, including this compound, have been used in various chemical reactions. For instance, they have been used in the synthesis of biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Scientific Research Applications
Synthesis and Biological Activity
4-bromo-2,3-dimethyl-1H-indole derivatives are crucial in synthesizing biologically active compounds. Avdeenko et al. (2020) synthesized new 2,3-dimethylindole derivatives with potential biological activities, such as para amino benzoic acid antagonists and insulysin inhibitors, by reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides with 2,3-dimethylindole (Avdeenko, Konovalova, & Yakymenko, 2020).
Bromination Techniques
Miki et al. (2006) explored the bromination of dimethyl indole-2,3-dicarboxylates, including derivatives of this compound. They used pyridinium hydrobromide perbromide or bromine in the presence of Lewis acid for bromination (Miki et al., 2006).
Nitration and Amino Derivatives
Nitration of similar compounds, leading to the synthesis of nitro- and aminoindole derivatives, was studied by Miki et al. (2007). They used nitronium tetrafluoroborate in the presence of tin (IV) chloride for nitration processes (Miki, Umemoto, Maruyama, Kuromatsu, & Hamamoto, 2007).
Crystal Structure and Thermal Analysis
Barakat et al. (2017) analyzed the crystal structure and thermal properties of a compound involving 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine. They used X-ray diffraction and other spectroscopic tools for characterization (Barakat, Soliman, Ghabbour, Ali, Al-Majid, Zarrouk, & Warad, 2017).
Palladium-Catalyzed Reactions
Cacchi and Fabrizi (2005) discussed the importance of palladium-catalyzed reactions in the synthesis and functionalization of indoles, including this compound, highlighting its role in the development of biologically active compounds (Cacchi & Fabrizi, 2005).
Indole Alkaloids in Marine Sponges
Segraves and Crews (2005) investigated brominated tryptophan alkaloids, including this compound derivatives, in Thorectidae sponges. These compounds showed potential in inhibiting the growth of Staphylococcus epidermidis (Segraves & Crews, 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4-bromo-2,3-dimethyl-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
4-bromo-2,3-dimethyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-6-7(2)12-9-5-3-4-8(11)10(6)9/h3-5,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMREMOOIKOGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentyl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2442133.png)


![N-(furan-2-ylmethyl)-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2442139.png)



![2-[3,5-Dimethyl-4-(oxiran-2-ylmethoxy)pyrazol-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2442145.png)
![5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2442146.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2442148.png)


![Ethyl 3-(4-chlorophenyl)-5-(3-cyclopentylpropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2442154.png)